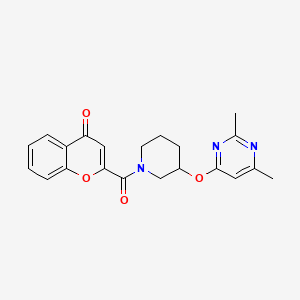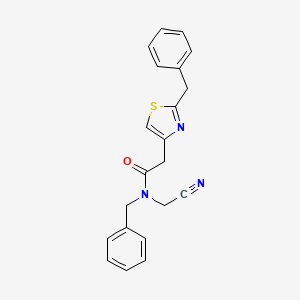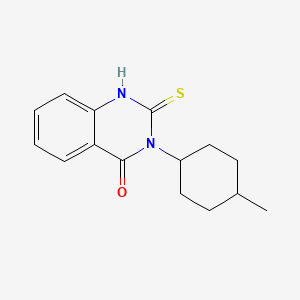
Pyrrolidine, 3-ethynyl-1-methyl-, hydrochloride (1:1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolidine, also known as tetrahydropyrrole, is an organic compound with the molecular formula (CH2)4NH . It is a cyclic secondary amine, also classified as a saturated heterocycle . It is a colorless liquid that is miscible with water and most organic solvents . Many substituted pyrrolidines are known .
Synthesis Analysis
Pyrrolidine is prepared industrially by the reaction of 1,4-butanediol and ammonia at a temperature of 165–200 °C and a pressure of 17–21 MPa in the presence of a cobalt- and nickel oxide catalyst, which is supported on alumina . The reaction is carried out in the liquid phase in a continuous tube- or tube bundle reactor .Molecular Structure Analysis
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
Pyrrolidine and its derivatives have diverse therapeutic applications like fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, anti-tubercular, and antitumor agents . They are also known to inhibit reverse transcriptase in case of human immune deficiency virus type 1 (HIV-1) and cellular DNA polymerases protein kinases .Physical And Chemical Properties Analysis
Pyrrolidine has a molar mass of 71.123 g·mol−1 and a density of 0.866 g/cm3 . It has a melting point of −63 °C and a boiling point of 87 °C . It is miscible with water .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Pyrrolidines, including derivatives like 3-ethynyl-1-methyl-, have been studied for their chemical synthesis and properties. For instance, they are used in polar [3+2] cycloaddition reactions, which are significant in producing compounds with biological effects. Such reactions can proceed under mild conditions and are important in chemistry for producing substances used in medicine and industry, such as dyes or agrochemicals (Żmigrodzka et al., 2022).
Medical Applications
- Certain derivatives of Pyrrolidine, 3-ethynyl-1-methyl-, have shown potent antibacterial activity. A study on the synthesis of carbapenem derivatives incorporating the pyrrolidine moiety revealed significant in vitro antibacterial effects against Gram-positive and Gram-negative bacteria (Kim et al., 2006).
Material Science and Analytical Chemistry
- Pyrrolidine derivatives are also used in material science and analytical chemistry. A study involving pyrolysis/GC/MS analysis of a proline Amadori compound (related to Pyrrolidine) highlighted its application in understanding pyrolysis products, crucial for various analytical and synthetic applications (Huyghues-Despointes et al., 1994).
Pharmacological Research
- In pharmacology, certain Pyrrolidine derivatives have been synthesized for their potential role in neuroscience. For example, studies have synthesized selective mGlu5 receptor antagonists, which are significant in understanding and potentially treating neurological disorders (Cosford et al., 2003).
Coordination Chemistry
- Pyrrolidine derivatives are also explored in coordination chemistry. For instance, reactions involving pyrrolidine hydrochloride with organometallic compounds have been studied to understand the coordination behavior of these molecules, which is important for developing new materials and catalysts (Singh et al., 2003).
Mécanisme D'action
The mechanism of action of pyrrolidine and its derivatives can vary depending on the specific compound and its biological target. For instance, some pyrrolidine derivatives have been evaluated for their inhibitory activity on the human physiologically relevant carbonic anhydrase (CA) isoenzymes hCA I and hCA II .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-ethynyl-1-methylpyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N.ClH/c1-3-7-4-5-8(2)6-7;/h1,7H,4-6H2,2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFAUGQCEYPDADJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)C#C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2241128-70-9 |
Source


|
| Record name | 3-ethynyl-1-methylpyrrolidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(6-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2473188.png)



![2-[8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetic acid hydrochloride](/img/structure/B2473193.png)
![1-Pyrrolidinyl(thieno[2,3-b]quinolin-2-yl)methanone](/img/structure/B2473195.png)
![Methyl 1-((3-(benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperidine-4-carboxylate](/img/structure/B2473196.png)
![2-Methyl-N-[3-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]propanamide](/img/structure/B2473197.png)
![3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-methylpyrrolidin-2-one](/img/structure/B2473199.png)
![N-(2-(dimethylamino)ethyl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2473202.png)

![1-methyl-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2473204.png)
![Benzo[d][1,3]dioxol-5-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone](/img/structure/B2473206.png)
![3,6-dichloro-N-[4-(1-methyl-1H-imidazole-2-carbonyl)phenyl]pyridine-2-carboxamide](/img/structure/B2473207.png)